molecular formula C28H28N4O3S B11447346 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide

6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide

Cat. No.: B11447346
M. Wt: 500.6 g/mol
InChI Key: ZEBFNSZSJJESPZ-UHFFFAOYSA-N
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Description

6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a cyanobenzyl group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Cyanobenzyl Group: The cyanobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Hexanamide Chain: The final step involves the coupling of the hexanamide chain to the thieno[3,2-d]pyrimidine core via an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyanobenzyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Cyanobenzyl Derivatives: Compounds with the cyanobenzyl group attached to different core structures.

    Hexanamide Derivatives: Compounds with the hexanamide chain attached to various core structures.

Uniqueness

6-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H28N4O3S

Molecular Weight

500.6 g/mol

IUPAC Name

6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide

InChI

InChI=1S/C28H28N4O3S/c1-20-10-12-21(13-11-20)18-30-25(33)9-3-2-6-15-31-27(34)26-24(14-16-36-26)32(28(31)35)19-23-8-5-4-7-22(23)17-29/h4-5,7-8,10-14,16H,2-3,6,9,15,18-19H2,1H3,(H,30,33)

InChI Key

ZEBFNSZSJJESPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N

Origin of Product

United States

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